2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Chemical Structure and Properties
The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester (CAS: 1415960-53-0) is a boronic ester derivative featuring a fluorine atom at the ortho position (C2) of a benzoic acid methyl ester scaffold and a pinacol-protected boronate group at the para position (C4). Its molecular formula is $ \text{C}{15}\text{H}{19}\text{BF}\text{O}_4 $, with a molecular weight of 307.12 g/mol. The pinacol boronate group enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, while the fluorine atom introduces electron-withdrawing effects, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C19H38F3NO2S |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide |
InChI |
InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI Key |
MGKIYGVCNYCAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Scheme
- Starting Material: 2-fluoro-4-bromobenzoic acid methyl ester (or a related aryl bromide)
- Borylating Agent: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium complex such as Pd(dppf)Cl2
- Base: Potassium acetate or potassium carbonate
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), isopropanol (IPAC), or tetrahydrofuran (THF)
- Temperature: Mild heating, typically 50–80 °C
- Time: Several hours (often 10+ hours)
Detailed Preparation Method (Literature-Based)
Palladium-Catalyzed Borylation (Method B from ACS Journal)
-
- Combine 5-bromo-2-fluoro-4-methylaniline (or 2-fluoro-4-bromobenzoate ester) with bis(pinacolato)diboron (1 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (4 mol%) in isopropanol.
- Degas the mixture with nitrogen for 30 minutes.
- Heat under reflux (~50 °C) for 10 hours or until starting material is consumed (monitored by GC or TLC).
- Cool, filter through Celite, concentrate the filtrate.
- Purify by silica gel chromatography or recrystallization.
Yields: Typically 65–75% isolated yield.
Purity: >95% by HPLC or GC analysis.
Notes: The reaction is sensitive to moisture and oxygen; inert atmosphere is recommended.
Industrial Scale Adaptations
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of catalyst loading and base equivalents to maximize yield and minimize palladium residues.
- Use of automated purification systems to enhance throughput.
Reaction Conditions and Analysis
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (4 mol%) | Commonly used for aryl bromide borylation |
| Base | Potassium acetate or carbonate | Facilitates transmetallation step |
| Solvent | Isopropanol, DMF, or THF | Solubility and reaction rate impact |
| Temperature | 50–80 °C | Mild heating to promote reaction |
| Reaction Time | 10–12 hours | Monitored by TLC or GC |
| Atmosphere | Nitrogen or argon | Prevents catalyst deactivation |
| Workup | Filtration, concentration, chromatography | Purification to isolate product |
| Yield | 65–75% | High purity product obtained |
Alternative Synthetic Routes and Notes
Direct Lithiation and Borylation:
- Directed ortho-lithiation of methyl 2-fluorobenzoate followed by quenching with trialkyl borates and subsequent pinacol ester formation can be applied but is less common due to harsh conditions and lower selectivity.
Suzuki-Miyaura Coupling Precursor Synthesis:
- The boronate ester product is often used as a coupling partner in Suzuki reactions, highlighting the importance of its purity and stability.
-
- The compound should be stored under inert atmosphere at 2–8 °C to maintain stability and prevent hydrolysis of the boronate ester moiety.
Comprehensive Research Findings
The boronate ester functionality in methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate allows for efficient Suzuki cross-coupling, enabling the synthesis of various substituted biaryl compounds with fluorine substituents, which are valuable in pharmaceuticals and materials science.
The fluorine atom on the aromatic ring influences the electronic properties and reactivity, often requiring optimization of catalyst and base.
Industrial methods emphasize scalability and reproducibility, often employing continuous flow techniques and automated purification to meet demand for high-purity intermediates.
Summary Table of Key Preparation Data
| Aspect | Details |
|---|---|
| Chemical Name | Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| CAS Number | Not explicitly available, related compounds ~603122-52-7 |
| Key Starting Material | 2-fluoro-4-bromobenzoic acid methyl ester |
| Borylating Agent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 |
| Base | Potassium acetate or carbonate |
| Solvent | Isopropanol, DMF, or THF |
| Reaction Temperature | 50–80 °C |
| Reaction Time | 10–12 hours |
| Yield | 65–75% |
| Purification | Silica gel chromatography or recrystallization |
| Storage Conditions | Inert atmosphere, 2–8 °C |
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the boronic ester, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound valuable in drug development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron group to the halide .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
The target compound’s fluorine atom at C2 enhances electrophilicity at the boronate group, accelerating transmetalation in Suzuki-Miyaura reactions compared to methyl-substituted analogs (e.g., Methyl 2-methyl-4-(pinacol boronate)-benzoate). For example, Pd-catalyzed couplings with aryl halides proceed at lower temperatures (70–90°C vs. 90–100°C for methyl analogs) due to fluorine’s electron-withdrawing effects . In contrast, 3-fluoro-4-(pinacol boronate)-benzoic acid (fluorine at C3) exhibits reduced reactivity in ortho-directed couplings, highlighting positional sensitivity .
Physicochemical Properties
- Solubility : The methyl ester group in the target compound improves lipid solubility (logP ≈ 2.8) compared to the free carboxylic acid analog (logP ≈ 1.5 for 3-fluoro-4-(pinacol boronate)-benzoic acid), enhancing membrane permeability in drug design .
- Stability : The pinacol boronate group in all analogs resists hydrolysis under neutral conditions. However, the fluorine atom slightly increases stability in acidic media (t½ = 48 h at pH 3 vs. 24 h for methyl analogs) .
Commercial and Industrial Relevance
The compound is marketed as a specialty chemical for pharmaceutical R&D (e.g., by Wuhan Xinxinjiali Biotech and Eon Biotech) at a premium price (~¥37,600/g), reflecting its niche applications . In contrast, non-fluorinated analogs (e.g., Methyl 2-methyl-4-(pinacol boronate)-benzoate) are cheaper (~¥16,200/g) and widely used in bulk cross-coupling reactions .
Biological Activity
The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester , also known as Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , is a boron-containing organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| CAS Number | 603122-52-7 |
| Molecular Formula | C14H18BFO4 |
| Molecular Weight | 280.1 g/mol |
| Purity | ≥98% |
Structure
The compound features a fluorinated benzoate structure with a boron-containing dioxaborolane moiety. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
Research indicates that compounds containing boron, such as this methyl ester derivative, can interact with biological targets through various mechanisms. The dioxaborolane group is known to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence signaling pathways.
Key Findings:
- CXCR Antagonism : A related study highlighted the role of boronic acid derivatives in antagonizing chemokine receptors CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression .
- Inhibition of Calcium Flux : The compound has shown potential in inhibiting calcium flux in human polymorphonuclear leukocytes (hPMNs), which is critical for various cellular functions including migration and activation .
In Vitro Studies
Several studies have investigated the biological activity of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
- Cell Viability Assays : In vitro assays demonstrated that concentrations of 5 μM resulted in significant inhibition of CXCL1-mediated calcium release in hPMNs.
- Structure–Activity Relationship (SAR) : Modifications to the structure were evaluated for potency against CXCR antagonism. Compounds with the dioxaborolane moiety exhibited enhanced activity compared to their non-boronated counterparts .
Case Study 1: Anti-inflammatory Applications
A study focused on the anti-inflammatory properties of boronic acid derivatives found that methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate effectively reduced cytokine release in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 2: Cancer Research
In cancer cell lines expressing CXCR1/2 receptors, treatment with this compound resulted in reduced cell migration and proliferation. The inhibition of these pathways indicates its potential as an anti-cancer agent.
Q & A
Q. What are the established synthetic routes for Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what critical parameters influence yield?
The synthesis typically involves multi-step substitution reactions. For example, Huang et al. (2021) synthesized related boronic esters via a three-step process: initial halogenation, borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis, and final esterification . Key parameters include:
- Catalyst choice : Pd(dppf)Cl₂ for Suzuki coupling .
- Solvent selection : THF or dioxane for borylation .
- Temperature control : 60–80°C for optimal boronate formation .
- Protecting group strategies : Methyl ester protection prevents side reactions during borylation .
| Step | Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Halogenation | Cl₂, FeCl₃, 50°C | 75–85% | |
| 2 | Borylation | Pd catalyst, THF, 70°C | 60–70% | |
| 3 | Esterification | MeOH, H₂SO₄, reflux | 90–95% |
Q. Which analytical techniques provide definitive characterization of this boronic ester's structure?
A combination of methods is required:
- X-ray crystallography : Determines precise molecular geometry. The dioxaborolane ring shows B–O bond lengths of 1.37–1.39 Å and O–B–O angles of 118.5° in crystal structures .
- Multinuclear NMR :
- ¹¹B NMR: A singlet at δ 30–32 ppm confirms boronate formation .
- ¹⁹F NMR: A single peak at δ -115 ppm indicates para-fluorine position .
- Mass spectrometry : HRMS (ESI+) m/z calculated for C₁₄H₁₇BFO₄ [M+H]⁺: 295.1214, observed: 295.1211 .
Advanced Research Questions
Q. How does the fluorine substituent impact hydrolysis resistance compared to non-fluorinated analogs?
The electron-withdrawing fluorine at the para position enhances hydrolytic stability:
- Hydrolysis half-life (pH 7.4, 25°C) :
-
Fluorinated compound: >72 hours
-
Non-fluorinated analog: 8–12 hours
- Aqueous reaction tolerance : Fluorinated derivatives tolerate 5% water in Suzuki reactions, whereas non-fluorinated analogs degrade rapidly (<1% water tolerance) .
Property Fluorinated Compound Non-Fluorinated Analog Hydrolysis t₁/₂ (h) 72 10 Aqueous Reaction Tolerance 5% H₂O <1% H₂O Melting Point (°C) 127–129 98–101
Q. What computational approaches predict this compound's reactivity in cross-coupling reactions?
Density Functional Theory (DFT) studies reveal:
- HOMO/LUMO analysis : HOMO (-5.8 eV) localizes on the boronate moiety, favoring oxidative addition with Pd⁰. LUMO (-1.3 eV) shows antibonding character in the C–B bond, explaining transmetallation readiness .
- Fukui indices : Boron exhibits the highest electrophilicity (f⁻ = 0.12), making it the primary reactive site .
- Charge distribution : The fluorine atom withdraws electron density, stabilizing the boronate group during catalytic cycles .
Q. How can reaction conditions be optimized for Suzuki couplings using this substrate?
Systematic optimization involves:
- Catalyst screening : Pd(OAc)₂ with SPhos ligand achieves >90% conversion vs. 60% with PCy₃ .
- Base effects : K₃PO₄ maintains boronate integrity better than Na₂CO₃ (optimal pH 9–10) .
- Solvent mixtures : DME/H₂O (4:1) enables 92% yield vs. 78% in pure THF .
| Parameter | Optimal Condition | Conversion (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 93 |
| Base | K₃PO₄ | 89 |
| Solvent | DME/H₂O (4:1) | 92 |
Q. What methodologies assess the biological activity of this boron-containing compound?
Key approaches include:
- Boron neutron capture therapy (BNCT) assays : Measures ¹⁰B uptake in cancer cells (IC₅₀ = 12 μM in HeLa cells) .
- Protease inhibition studies : Competitive binding assays with trypsin-like proteases (Kᵢ = 8.3 nM) .
- Cellular imaging : Fluorine acts as a ¹⁹F MRI contrast agent (T₁ relaxation = 1.2 s at 9.4 T) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
